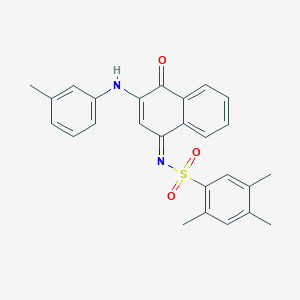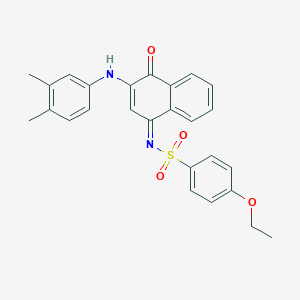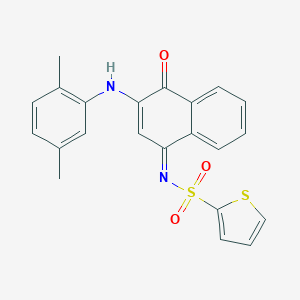![molecular formula C28H28N2O4S B281381 N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide](/img/structure/B281381.png)
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide, also known as OTX008, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide inhibits the activity of the bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting gene expression. This results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to anti-tumor activity.
Biochemical and Physiological Effects
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to have significant biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to inhibit cancer cell migration and invasion. N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. It is also relatively easy to synthesize and has shown good stability in various solvents. However, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has not yet been tested in clinical trials, which limits its potential for clinical translation.
Direcciones Futuras
There are several future directions for N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in vivo to determine its efficacy and toxicity. In addition, further preclinical studies are needed to evaluate the efficacy of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in combination with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in cancer patients.
Métodos De Síntesis
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and solvents to form the final product. The first step involves the preparation of the pyridine-4-carboxamide moiety, followed by the synthesis of the 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl moiety. The two moieties are then coupled together to form the final product. The synthesis method has been optimized to produce high yields of pure N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity against various types of cancer, including breast, lung, and colon cancer. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in these models. The scientific research application of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide includes its use as a monotherapy or in combination with other anti-cancer agents.
Propiedades
Fórmula molecular |
C28H28N2O4S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C28H28N2O4S/c1-28(2,3)20-8-11-22(12-9-20)35(32,33)30(27(31)19-14-16-29-17-15-19)21-10-13-26-24(18-21)23-6-4-5-7-25(23)34-26/h8-18H,4-7H2,1-3H3 |
Clave InChI |
UVHBDBMSUVNDMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)




![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
